1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
JWH 250 5-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from JWH 250, a compound structurally and functionally related to JWH 015 and JWH 018 . It is a cannabimimetic indole, which means it mimics the effects of cannabinoids. This metabolite is expected to be detectable in both serum and urine, making it significant for forensic and research applications .
Mechanism of Action
Target of Action
The primary target of the JWH 250 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound is a cannabimimetic indole, structurally and functionally related to JWH 015 and JWH 018 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 250 5-hydroxyindole metabolite acts as a cannabinoid receptor agonist . It binds to the CB receptor with high affinity, triggering a series of biochemical reactions that lead to the physiological effects associated with cannabinoids .
Biochemical Pathways
The JWH 250 5-hydroxyindole metabolite is expected to be a metabolite of JWH 250, detectable both in serum and in urine . It is produced through the metabolism of JWH 250 in the liver, specifically through the process of microsomal metabolism . This process involves the action of liver enzymes on JWH 250, leading to the production of the 5-hydroxyindole metabolite .
Pharmacokinetics
It is known that the compound is detectable in both serum and urine, suggesting that it is absorbed and distributed in the body following administration . The compound’s bioavailability, clearance rate, and half-life are areas of ongoing research.
Result of Action
The activation of the cannabinoid receptors by the JWH 250 5-hydroxyindole metabolite leads to various physiological effects. These effects can include alterations in pain sensation, mood, and memory . .
Action Environment
The action of the JWH 250 5-hydroxyindole metabolite can be influenced by various environmental factors. For instance, the pH level can affect the production of the metabolite, with a reduction in pH inhibiting its production . Furthermore, the presence of other substances, such as other drugs or dietary supplements, could potentially interact with the metabolite, altering its action, efficacy, and stability .
Preparation Methods
The synthesis of JWH 250 5-hydroxyindole metabolite involves several steps. The parent compound, JWH 250, is synthesized first. The synthetic route typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 2-methoxyphenylmagnesium bromide to form the intermediate product. This intermediate is then subjected to hydroxylation to produce the 5-hydroxyindole metabolite . The reaction conditions often require the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility .
Chemical Reactions Analysis
JWH 250 5-hydroxyindole metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of more oxidized metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The hydroxyl group on the indole ring can participate in substitution reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include further hydroxylated or oxidized derivatives .
Scientific Research Applications
JWH 250 5-hydroxyindole metabolite has several scientific research applications:
Forensic Chemistry and Toxicology: It is used as an analytical reference standard for detecting synthetic cannabinoids in biological samples.
Pharmacokinetics Studies: Researchers study its metabolism and excretion to understand the pharmacokinetics of synthetic cannabinoids.
Doping Control: It is used in doping control methods to detect the presence of synthetic cannabinoids in equine and human urine.
Biological Research: The compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors and related pathways.
Comparison with Similar Compounds
JWH 250 5-hydroxyindole metabolite is similar to other synthetic cannabinoid metabolites like JWH 015 and JWH 018. it has unique structural features that differentiate it from these compounds:
Other similar compounds include JWH 073, JWH 210, and AM-2201, each with distinct structural and functional properties .
Properties
IUPAC Name |
1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRKUXWVBPICN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017769 |
Source
|
Record name | JWH-250 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-67-7 |
Source
|
Record name | JWH-250 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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